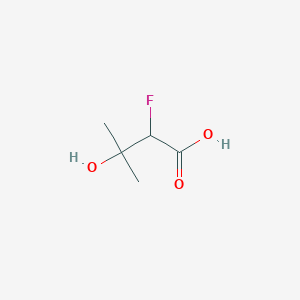
2-氟-3-羟基-3-甲基丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-hydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C5H9FO3 and a molecular weight of 136.12 g/mol. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a butanoic acid backbone. It is typically available in powder form and is stored at room temperature.
科学研究应用
2-Fluoro-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
作用机制
Target of Action
The primary targets of 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. This compound is structurally similar to 2-Hydroxy-3-methylbutanoic acid , which is a structural analog of GHB, a naturally occurring substance in the central nervous system . Therefore, it’s possible that 2-Fluoro-3-hydroxy-3-methylbutanoic acid may interact with similar targets as GHB, but this needs further investigation.
Mode of Action
Given its structural similarity to ghb, it may interact with ghb receptors in the central nervous system
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. Given its structural similarity to GHB, it may be involved in GABAergic neurotransmission . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. The compound has a molecular weight of 136.12 , which may influence its absorption and distribution
Result of Action
The molecular and cellular effects of 2-Fluoro-3-hydroxy-3-methylbutanoic acid’s action are currently unknown. Given its potential interaction with GHB receptors, it may have neuroactive effects . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxy-3-methylbutanoic acid can be achieved through various synthetic routes. One common method involves the fluorination of 3-hydroxy-3-methylbutanoic acid using a fluorinating agent such as potassium bifluoride (KHF2) . The reaction is typically carried out under mild conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of 2-Fluoro-3-hydroxy-3-methylbutanoic acid may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product .
化学反应分析
Types of Reactions
2-Fluoro-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-fluoro-3-oxo-3-methylbutanoic acid.
Reduction: Formation of 2-fluoro-3-hydroxy-3-methylbutanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-methylbutanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Hydroxy-3-methylbutanoic acid: Similar structure but without the fluorine atom, leading to different biological and chemical behavior.
Uniqueness
2-Fluoro-3-hydroxy-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. This uniqueness makes it valuable for specific applications where fluorine’s effects are desired .
属性
IUPAC Name |
2-fluoro-3-hydroxy-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3/c1-5(2,9)3(6)4(7)8/h3,9H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAVPWCRWRTHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
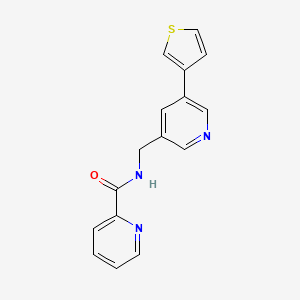
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)
![2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2500132.png)
![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2500135.png)
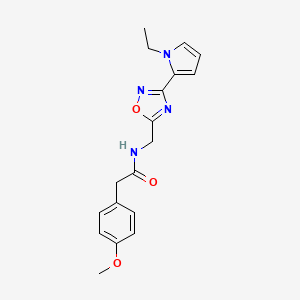
![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)
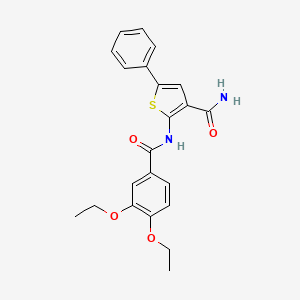
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B2500141.png)
![1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2500142.png)
![[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol](/img/structure/B2500145.png)
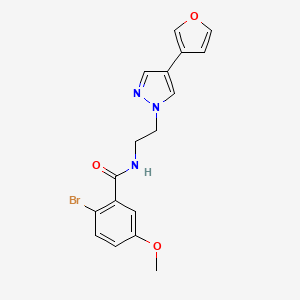
![{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine](/img/structure/B2500149.png)
![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)
